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Compound of Interest

Compound Name: BMS-242

CAS No.: 1675204-51-9

Cat. No.: B606225

. J

Part 1: Chemical Specification

BMS-242 is a non-peptidic, biphenyl-based small molecule designed to bind specifically to PD-
L1 (Programmed Death-Ligand 1), inducing a conformational change that sequesters the
protein into an inactive dimer.
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Property Data Specification

Common Name BMS-242

(S)-1-((2,6-dimethoxy-4-((2-methyl-[1,1'-
biphenyl]-3-yl)methoxy)benzyl)amino)-3-
hydroxy-2-methylpropan-2-ylI? (Approximation

IUPAC Name based on scaffold)Refined: (2S)-1-[[2,6-
dimethoxy-4-[(2-methyl-3-
phenylphenyl)methoxy]phenyllmethylamino]-3-
methylbutan-2-ol

Molecular Formula C2sH35NOa4

Molecular Weight 449.58 g/mol

CAS Number 1675204-51-9

- DMSO (>50 mg/mL); Ethanol (Moderate); Water

Solubility
(Insoluble)

Appearance White to off-white solid
CC(C)C=C(OCC2=C(C)Cc(C3=CCc=CC=C3)=CC

SMILES

=C2)C=C10C)CO

Part 2: Mechanism of Action (The Dimerization Trap)

Unlike competitive antagonists that simply occupy the active site, BMS-242 acts as a molecular
glue for PD-L1 monomers.

» Binding Event: BMS-242 binds to a hydrophobic pocket on the surface of a single PD-L1
unit.

» Dimerization: This binding creates a high-affinity interface for a second PD-L1 molecule.[2]

e Occlusion: The resulting homodimer (PD-L1:BMS-242:PD-L1) buries the interactive surface
residues (lle54, Tyr56, Arg113, Alal21, Tyr123) normally required to bind PD-1.[3]

e Result: The PD-1 receptor on T-cells remains unbound, preventing the inhibitory "off" signal
and restoring T-cell cytotoxicity.
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Pathway Visualization: Mechanism of Action
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Figure 1: BMS-242 induces the formation of a PD-L1 homodimer, effectively neutralizing the
ligand and preventing PD-1 engagement.

Part 3: Experimental Protocols
1. Preparation of Stock Solutions

BMS-242 is highly hydrophobic.[2] Improper solubilization will lead to precipitation in aqueous
buffers, invalidating IC50 data.[2]

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), 299.9%.[2]
o Concentration: Prepare a 10 mM master stock.
o Calculation: Dissolve 4.50 mg of BMS-242 in 1.0 mL of DMSO.

o Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and
store at -20°C or -80°C. Stable for 6 months.

e Working Solution: Dilute immediately before use.[2] Do not exceed 1% DMSO final
concentration in cell assays to avoid solvent toxicity.[2]

2. Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This is the gold standard for verifying BMS-242 potency (IC50 ~6—100 nM depending on assay
conditions).
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Reagents:
e Tag-lite™ PD-1 expressing cells (or soluble PD-1-Fc).
e Fluorescently labeled PD-L1 (e.g., PD-L1-d2).
o Terbium cryptate-labeled anti-tag antibody.[2]
Protocol:
e Plate Prep: Use a 384-well low-volume white plate.
« Titration: Prepare a serial dilution of BMS-242 in assay buffer (PBS + 0.1% BSA).
* Incubation:
o Add 5 pL of BMS-242 dilution.[2]
o Add 5 pL of PD-L1-d2 (Acceptor).
o Add 5 uL of PD-1-Tb (Donor).
o Equilibrium: Incubate for 2 hours at Room Temperature (RT) protected from light.

» Read: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a
compatible reader (e.g., PHERAstar).

e Analysis: Calculate the HTRF ratio (665/620 * 1074).[2] Plot % Inhibition vs. Log[BMS-242].

3. NMR Binding Validation (Self-Validating Step)

To confirm the dimerization mechanism (distinguishing it from simple competitive inhibition),
use 1H-NMR.

o Observation: Upon adding BMS-242 to soluble PD-L1, observe the broadening of methyl
resonance signals in the 1H-NMR spectrum.

o Causality: The formation of the dimer (~30-40 kDa) significantly increases the rotational
correlation time compared to the monomer (~15-20 kDa), causing line broadening. This
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confirms the drug is acting via the specific dimerization mode.[2]

Experimental Workflow Diagram
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Figure 2: Validated workflow for characterizing BMS-242 potency and mechanism.

Part 4. Comparative Analysis
BMS-242 is often compared to its analogs (BMS-202, BMS-8) and therapeutic antibodies.[4]
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BMS-242 (Small Nivolumab
Feature . BMS-202 (Analog)
Molecule) (Antibody)

MwW ~450 Da ~146,000 Da ~419 Da
o Dimerization Steric Blockade .
Binding Mode o ] Dimerization
(Allosteric-like) (Orthosteric)

. High (Intracellular None (Extracellular )
Cell Permeability ) High
potential) only)
Oral Bioavailability Potential No (IV only) Potential
IC50 (HTRF) 6-100 nM <1lnM ~18 nM

Scientific Insight: While antibodies have higher affinity, BMS-242 represents a critical tool for

studying intracellular PD-L1 pools or exploring oral dosing regimens in preclinical models. Its

capacity to induce dimerization offers a unique pharmacological control point that simple

blockade does not.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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